Fast Blue B Salt

Description

Historical Context and Evolution of Diazonium Salts in Staining and Assays

The journey of diazonium salts in scientific research began in 1858 with their discovery by Peter Griess. accessscience.comijcrt.orgijprajournal.com This discovery was a pivotal moment that laid the foundation for the synthetic dye industry. accessscience.com Initially, the application of these compounds was centered on creating a wide array of azo dyes for textiles. nih.goviipseries.org The process, known as diazotization, involves the conversion of an aromatic primary amine into a diazonium compound. accessscience.com These salts, particularly aromatic diazonium salts, proved to be versatile intermediates in organic synthesis. ijcrt.orgwalshmedicalmedia.com

The utility of diazonium salts soon expanded beyond industrial dyeing into the realm of biological staining and histochemistry. Researchers found that these salts could react with various cellular components, such as phenols and amines, in a process called azo-coupling. walshmedicalmedia.comresearchgate.net This reaction produces intensely colored, insoluble azo dyes, allowing for the visualization of specific molecules and enzymatic activities within tissues. researchgate.netontosight.ai The stability of aromatic diazonium salts, enhanced by the delocalization of the positive charge into the benzene (B151609) ring, made them particularly suitable for these applications. walshmedicalmedia.com Over time, a variety of diazonium salts were synthesized and optimized for histochemical use, leading to the development of specific techniques for demonstrating enzymes like aminopeptidases and for general tissue staining. stainsfile.comnih.gov This evolution established diazonium salts as indispensable tools in histology and cytochemistry, enabling researchers to localize and study the biochemical machinery of cells.

Overview of Fast Blue B Salt as a Research Reagent

This compound is a stable diazonium salt widely employed as a reagent in histology, hematology, and various biochemical assays. chemimpex.com Chemically, it is the zinc double salt of diazotized o-dianisidine, also known by synonyms such as Azoic Diazo No. 48 and Naphthanil Diazo Blue B. chemimpex.comsigmaaldrich.com Its function hinges on its ability to act as a coupling agent. The diazonium groups in the Fast Blue B molecule are highly reactive and readily couple with electron-rich compounds like phenols and naphthols. ontosight.ai

This coupling reaction is central to its use as a chromogenic reagent. In a typical histochemical application, an enzyme present in the tissue sample cleaves a specific substrate, releasing a product such as 1-naphthol (B170400) or another phenolic compound. himedialabs.com This product then immediately reacts with this compound present in the incubation medium. The result is the formation of a distinctly colored, insoluble azo dye precipitate at the precise location of the enzyme activity. stainsfile.comhimedialabs.com This allows for the microscopic visualization and localization of specific enzymes within cellular structures. chemimpex.com The compound itself is a yellow to dark brown powder.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB | chemimpex.comsigmaaldrich.com |

| CAS Number | 14263-94-6 | chemimpex.com |

| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn | chemimpex.com |

| Molecular Weight | 475.47 g/mol | chemimpex.com |

| Appearance | Yellow or dark brown powder | chemimpex.com |

| Melting Point | >300 °C | chemimpex.com |

| Colour Index Number | 37235 | stainsfile.comsigmaaldrich.com |

Scope of Academic Research on this compound Applications

The versatility of this compound has led to its application across a broad spectrum of scientific research. Its primary use is in enzyme histochemistry for the localization and visualization of various enzymes.

Key Research Applications:

Enzyme Histochemistry: this compound is a cornerstone reagent for demonstrating the activity of numerous enzymes. It is frequently used in assays for acid phosphatase, acetylcholinesterase, and other esterases. himedialabs.comchemicalbook.com For instance, in the detection of acetylcholinesterase, the enzyme hydrolyzes 1-naphthyl acetate (B1210297) to 1-naphthol, which then couples with Fast Blue B to form a purple diazo dye. himedialabs.com It has also been applied in methods to demonstrate aminopeptidase (B13392206) and other proteases. nih.gov

Hematology: In the field of hematology, the reagent is used to identify and differentiate various types of blood cells, which is crucial for blood analysis. chemimpex.com

Chromatography: this compound serves as a visualization spray reagent in thin-layer chromatography (TLC). It is used for the identification of separated compounds, including aflatoxins and cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN). mpbio.comresearchgate.net The reaction with cannabinoids produces a characteristic reddish color. researchgate.net

Neuroscience: Researchers utilize this compound in neuroscience to trace neuronal pathways and study brain function. chemimpex.com

Lipid and Phenolic Compound Detection: The salt is used as a coloring agent for fats and phenolic compounds. medchemexpress.com It has been specifically applied in a colorimetric micromethod for the determination of alkylresorcinols in rye. medchemexpress.com

Environmental and Pharmaceutical Analysis: Its applications extend to environmental testing for the detection of certain pollutants in water and in the pharmaceutical industry for quality control processes. chemimpex.com

Table 2: Summary of this compound Research Applications

| Field of Research | Specific Application | Finding | Source(s) |

| Enzyme Histochemistry | Acid Phosphatase Test | Visualization of enzyme activity. | |

| Acetylcholinesterase Activity | Forms a purple-colored diazonium dye in the presence of the enzyme product. | himedialabs.com | |

| Lipase (B570770) Activity | Used for the determination of lipase activity. | ||

| Chromatography | Thin-Layer Chromatography (TLC) | Acts as a spraying agent to identify separated components like aflatoxins. | mpbio.com |

| Cannabinoid Detection | Reacts with cannabinoids (THC, CBD) to produce a red or orange color for identification. | researchgate.net | |

| Neuroscience | Neuronal Tracing | Helps in tracing neuronal pathways to study brain function. | chemimpex.com |

| Agricultural Chemistry | Phenolic Compound Analysis | Used in a colorimetric method to quantify alkylresorcinols in rye. | medchemexpress.com |

| Hematology | Blood Cell Differentiation | Aids in the identification of different blood cell types. | chemimpex.com |

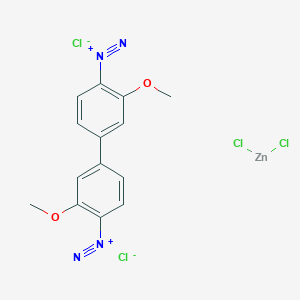

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPKNJIWDULNQH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4N4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-94-6 | |

| Record name | 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Principles in Bioanalytical Systems

Diazonium Coupling Reactions in Biological Matrices

The fundamental reaction underpinning the utility of Fast Blue B salt is the diazonium coupling reaction. This reaction involves the formation of a stable azo bond between the diazonium salt and an activated aromatic compound, such as a phenol (B47542).

Electrophilic Attack Mechanisms

The diazonium group (-N₂⁺) of this compound acts as an electrophile, a species that seeks electrons. In the context of bioanalytical assays, the reaction is typically initiated in a basic medium. researchgate.net The alkaline conditions facilitate the deprotonation of the phenolic hydroxyl group (-OH) of the target analyte, forming a more nucleophilic phenolate (B1203915) ion. researchgate.net This electron-rich phenolate ion then attacks the positively charged diazonium ion of this compound. researchgate.netmsu.edu This electrophilic aromatic substitution reaction is the rate-determining step in the formation of the azo dye. msu.edulkouniv.ac.in The resulting intermediate, a carbocation, is stabilized by resonance. msu.edu A subsequent fast deprotonation step restores the aromaticity of the ring system, yielding the final, colored azo compound. msu.edumasterorganicchemistry.com

Formation of Azo Bonds with Phenolic Compounds

This compound specifically couples with phenolic compounds to form stable azo complexes. nih.gov The diazonium group reacts with the active hydroxyl groups on the phenolic ring structure, leading to the formation of a brightly colored azo dye. smolecule.com This reaction is dependent on the position of the hydroxyl groups on the aromatic ring, with coupling occurring at the ortho and para positions relative to the hydroxyl group. nih.gov The stereochemistry and the number of available reactive hydroxyl groups on the phenolic compound play a significant role in the coupling reaction. nih.gov For instance, research has shown that this compound reacts with cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD) to produce colored derivatives due to the coupling reaction with the phenolic hydroxyl group present in these molecules. researchgate.net

Optimal Reaction Conditions and Specificity: pH and Solvent Influence

The efficiency and specificity of the diazonium coupling reaction are highly dependent on the reaction conditions, particularly pH and the solvent system.

pH: An alkaline pH is crucial for the reaction between this compound and phenolic compounds. researchgate.netscielo.br The basic conditions are necessary to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium ion. researchgate.net While the reaction can proceed at a slower rate in acidic pH, it often lacks specificity. nih.gov Studies have shown that a weakly alkaline medium, with a pH between 7.5 and 8.5, can increase reaction rates. In some optimized protocols, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used to ensure a sufficiently alkaline environment for the reaction to proceed to completion. nih.govresearchgate.net For example, a study optimizing a microplate assay for phenolic compounds selected 1 N KOH as the base. nih.gov

Solvent: The choice of solvent can also influence the reaction. Aqueous solutions are commonly used, with this compound being soluble in water. stainsfile.com In some applications, organic solvents are employed to enhance the solubility of reactants or intermediates. For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to accelerate the coupling reaction by improving the solubility of intermediates. The polarity of the solvent can affect the reaction rate and the stability of the resulting azo complex. nih.gov For example, in the analysis of phenolic compounds in melon extracts, different solvent combinations with water, such as methanol:water and ethanol (B145695):water, demonstrated varying efficiencies in extracting phenolic compounds that subsequently react with this compound. nih.gov

Table 1: Optimal Reaction Conditions for this compound with Phenolic Compounds

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| pH | Alkaline (typically pH 7.5-9) | Promotes deprotonation of phenolic hydroxyl groups, increasing their reactivity towards the diazonium ion. | nih.gov |

| Base | NaOH, KOH, Na₂CO₃ | To create and maintain the necessary alkaline environment for the coupling reaction. | nih.govresearchgate.net |

| Solvent | Water, Methanol:Water, Ethanol:Water, DMSO | To dissolve reactants and facilitate the reaction. DMSO can accelerate the reaction by enhancing intermediate solubility. | nih.govstainsfile.com |

| Temperature | Room Temperature (typically 20-30°C) | Sufficient for the reaction to proceed without causing degradation of the reactants or products. | northwestern.edu |

Molecular Interactions and Complex Formation

Beyond the primary covalent bond formation, other molecular interactions and the presence of certain ions can influence the reactivity and function of this compound.

Interactions with Phenolic Compounds

The interaction between this compound and phenolic compounds is the basis for its use in colorimetric assays. smolecule.com The formation of the colored azo dye allows for the spectrophotometric quantification of phenolic compounds. researchgate.net The intensity of the color produced is proportional to the concentration of the phenolic compounds in the sample. This principle is widely applied in food science and other fields to determine the total phenolic content of various samples, including beverages and grains. researchgate.netscielo.br The reaction is not only with simple phenols but also with more complex polyphenols, such as those found in brown seaweeds. researchgate.net

Binding to Charged Groups within Biological Tissues

The efficacy of this compound as a staining agent is largely dependent on its ability to bind to cellular components. The charged diazonium groups within the Fast Blue B molecule allow it to interact with oppositely charged molecules present in biological tissues, such as proteins and lipids. uni.lu This binding can occur through several mechanisms:

Ionic Interactions: The positive charges of the diazonium groups are attracted to negatively charged groups on tissue macromolecules. This electrostatic attraction forms ionic bonds, anchoring the dye to specific sites. fishersci.co.uknih.gov The inhibition of staining by substances like sodium chloride, which introduces competing ions, supports the role of ionic linkages in the binding process. nih.gov

Hydrophobic Interactions: Although a charged molecule, Fast Blue B also possesses nonpolar aromatic regions. These regions can form hydrophobic interactions with lipid-rich structures within tissues, contributing to its staining capabilities for components like myelin. uni.lufishersci.co.uk

Hydrogen Bonding: The structure of Fast Blue B allows for the formation of hydrogen bonds with suitable functional groups on tissue substrates. nih.gov The use of agents like urea, a potent hydrogen bond competitor, has been shown to inhibit staining by dyes that rely on this mechanism, suggesting its relevance in the action of Fast Blue B. nih.gov

These interactions allow Fast Blue B to effectively stain and visualize various cellular structures, making it a valuable tool in histology. uni.lufishersci.co.uk

Redox and Substitution Reactions in Research Contexts

This compound is a versatile reagent that participates in several types of chemical reactions, which are harnessed for various research and analytical applications. sigmaaldrich.comontosight.ai These include redox and substitution reactions.

Redox Reactions Fast Blue B can undergo both oxidation and reduction, leading to changes in its color. sigmaaldrich.com

Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, Fast Blue B can be oxidized to form different colored azo compounds. sigmaaldrich.com

Reduction: Conversely, reducing agents such as sodium borohydride (B1222165) or zinc dust can reduce the diazonium groups, typically resulting in the formation of colorless or differently colored amines. sigmaaldrich.com

Substitution Reactions The most prominent reactions of Fast Blue B in bioanalytical chemistry are substitution reactions, specifically azo coupling. sigmaaldrich.comfishersci.co.uk In these reactions, the diazonium group acts as an electrophile and is attacked by a nucleophile, which substitutes one of the diazonium groups, leading to the formation of a stable and intensely colored azo dye. sigmaaldrich.comthermofisher.com

This azo coupling reaction is the foundation for many of its applications:

Detection of Phenolic Compounds: Fast Blue B reacts with phenolic hydroxyl groups under alkaline conditions. sigmaaldrich.comwikipedia.org This reaction is widely used for the detection and quantification of phenolic compounds, including cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), which form colored products upon reacting with the salt. uni.luthermofisher.com The reaction begins with the deprotonation of the phenolic group in a basic medium to form a more nucleophilic phenolate ion, which then attacks the diazonium group of the Fast Blue B molecule. thermofisher.com

Enzyme Histochemistry: The salt is used to detect the activity of various enzymes. For instance, in the detection of acetylcholinesterase, the enzyme hydrolyzes a substrate like 1-naphthyl acetate (B1210297) to produce 1-naphthol (B170400). nih.govsigmaaldrich.com The newly formed 1-naphthol then couples with this compound to produce a distinct purple diazonium dye, allowing for the localization and quantification of enzyme activity. nih.govsigmaaldrich.com

Aldehyde Detection: Fast Blue B can be used as a coupling agent to demonstrate the presence of aldehydes. In this technique, a substance like 2-hydroxy-3-naphthoic acid hydrazide is first applied to the tissue, where it reacts with aldehydes. The resulting complex then couples with Fast Blue B to form a blue-violet azo dye, indicating the location of the aldehydes.

The major chemical reactions involving Fast Blue B in research contexts are summarized in the table below.

| Reaction Type | Reagents/Conditions | Products Formed | Application Context |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., Hydrogen Peroxide, Potassium Permanganate) | Different colored azo compounds | General chemical analysis |

| Reduction | Reducing agents (e.g., Sodium Borohydride, Zinc dust) | Colorless or differently colored amines | General chemical analysis |

| Substitution (Azo Coupling) | Nucleophiles (e.g., Phenols, Amines) under mild or basic conditions | Colored, stable azo dyes | Detection of cannabinoids, phenols, enzymes, and aldehydes |

Methodological Applications in Histochemistry and Cytochemistry

Enzyme Localization and Activity Profiling

Fast Blue B salt is instrumental in the localization and profiling of a range of enzymes, particularly hydrolytic enzymes. The fundamental principle involves an azo-coupling reaction where the diazonium salt couples with naphthol or naphthylamine derivatives released from a substrate by the target enzyme. researchgate.net This reaction produces a distinctly colored, insoluble azo dye, which precipitates at the location of enzymatic activity.

Detection of Hydrolytic Enzymes: Peptidases and Esterases

This compound is widely employed for the detection of various hydrolytic enzymes, including peptidases and esterases. For instance, it is used in the histochemical demonstration of β-glucuronidase, as well as various peptidases and proteases. sigmaaldrich.com The technique is also suitable for demonstrating serine esterase in blood smears and histological sections. sigmaaldrich.com In the case of esterases, the enzyme hydrolyzes a naphthyl-based substrate, and the liberated naphthol couples with this compound to generate a colored product, indicating the site of enzyme activity. researchgate.netoup.com A notable application is in the demonstration of non-specific esterase activity. oup.com

A study on the localization of leucine (B10760876) aminopeptidase (B13392206) highlighted the importance of the coupling rate between the liberated naphthylamine and the diazonium salt, such as Fast Blue B, for accurate enzyme localization. scispace.com

Localization of Acetylcholinesterase (AChE) Activity

This compound is a key reagent for the localization of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. pubcompare.aismolecule.com This method is valuable for mapping active nerve cells and neuronal pathways. vulcanchem.com

The detection of AChE activity using this compound is based on the enzymatic hydrolysis of a specific substrate, typically 1-naphthyl acetate (B1210297) or a similar derivative like β-naphthyl acetate. smolecule.comhimedialabs.comresearchgate.net AChE cleaves the acetate from the naphthyl compound, releasing 1-naphthol (B170400) or β-naphthol. himedialabs.comresearchgate.netresearchgate.net This liberated naphthol is then available to react with the diazonium salt. researchgate.netresearchgate.net

The released naphthol rapidly couples with this compound in an azo-coupling reaction. researchgate.netresearchgate.net This reaction forms a stable, insoluble, purple-colored diazonium dye at the site of AChE activity. smolecule.comhimedialabs.comresearchgate.net The intensity of the resulting purple color is directly proportional to the activity of the AChE enzyme, allowing for both qualitative visualization and quantitative assessment. smolecule.com The absence of color change would indicate potent inhibition of the enzyme. researchgate.net This principle has been adapted for use in micro-well plate assays and thin-layer chromatography (TLC) bioautographic assays for screening AChE inhibitors. researchgate.netresearchgate.net

Substrate Hydrolysis and Naphthol Reactivity

Assessment of Lipase (B570770) Activity

This compound is also utilized in assays to determine lipase activity. smolecule.comsigmaaldrich.comsigmaaldrich.com The methodology is analogous to that for other hydrolytic enzymes. smolecule.com A substrate such as β-naphthyl caprylate is hydrolyzed by lipase, releasing β-naphthol. researchgate.net This product then reacts with a diazonium salt, like Fast Blue BB, to form a colored compound that can be measured to quantify lipase activity. researchgate.netmdpi.com Some methods have been developed using this compound for the colorimetric determination of lipase activity in samples like nonfat dry milk. researchgate.net The reaction can also be visualized on polyacrylamide gels for activity staining, where the β-naphthol released from a substrate like β-naphthyl acetate couples with a diazonium salt to form a colored band. scholarsresearchlibrary.com

Identification of Acid Phosphatase Activity

The application of this compound extends to the detection of acid phosphatase activity. sigmaaldrich.com It has been used in acid phosphatase tests, for example, in the bacterium Clostridium perfringens. sigmaaldrich.comchimmed.rugenaxxon.com Similar to other enzyme detection methods, the enzyme hydrolyzes a naphthyl phosphate (B84403) substrate. The released naphthol then couples with this compound to produce a colored precipitate, indicating the location of acid phosphatase activity.

Interactive Data Table: Enzyme Detection with this compound

| Enzyme Target | Substrate Example | Reaction Product | Final Color |

| Peptidases/Esterases | Naphthyl-based esters | Azo Dye | Varies |

| Acetylcholinesterase | 1-Naphthyl Acetate | Diazo Dye | Purple |

| Lipase | β-Naphthyl Caprylate | Azo Dye | Varies |

| Acid Phosphatase | Naphthyl Phosphate | Azo Dye | Varies |

Demonstration of Beta-Glucuronidase Activity

This compound is instrumental in the histochemical demonstration of β-glucuronidase activity. The underlying principle of this application involves the enzymatic hydrolysis of a specific substrate, such as Naphthol AS-BI beta-D-glucuronic acid, by β-glucuronidase. This reaction releases a naphthol derivative, which then couples with this compound to form a distinctly colored, insoluble azo dye at the site of enzyme activity. A related compound, Fast Blue BB salt, is also utilized for the histochemical localization of β-glucuronidase. nih.govsigmaaldrich.combiosynth.comsigmaaldrich.com

Staining of NADH Dehydrogenase and Other Oxidative Enzymes

The visualization of oxidative enzymes, particularly NADH dehydrogenase (also known as diaphorase), is a key application of diazonium salts in histochemistry. In the presence of its substrate, NADH dehydrogenase reduces tetrazolium salts to colored formazan (B1609692) deposits. wikipedia.orgrcsb.org While tetrazolium salts are the primary reagents, diazonium salts like Fast Blue B can be used in coupled reactions to visualize the activity of various dehydrogenases. The enzymatic reaction generates a product that can subsequently react with the diazonium salt to produce a colored precipitate, thereby localizing the enzyme.

Detection of Alpha- and Beta-Glucosidase Activity

This compound is widely employed in assays to detect the activity of both α-glucosidase and β-glucosidase. nih.govalfa-chemistry.comnih.gov The methodology is similar to other enzyme detection techniques using this salt. For instance, in a typical assay for β-glucosidase, the enzyme cleaves a substrate like 6-bromo-2-napthol-β-d-glucopyranoside. The released 6-bromo-2-napthol then couples with this compound to produce a reddish-colored dye, indicating the location and intensity of the enzyme's activity. fishersci.ca This principle is also applied in thin-layer chromatography (TLC) bioautography to screen for α-glucosidase inhibitors, where the enzyme and substrate are used with this compound to create a colored background, against which the inhibitor activity appears as a white spot. nih.gov

General Enzyme Activity Assays in Biological Samples

Beyond the specific enzymes mentioned, this compound is a valuable reagent for a variety of general enzyme activity assays in biological samples. It has been used for determining the activity of acetylcholinesterase, where the enzyme converts 1-naphthyl acetate to 1-naphthol, which in turn reacts with Fast Blue B to form a purple diazonium dye. nih.govalfa-chemistry.comnih.govresearchgate.net This salt is also utilized in the determination of lipase activity and in the acid phosphatase test in certain bacteria. nih.govnih.govresearchgate.net

| Enzyme | Substrate Principle | Detection Method | Resulting Color |

| β-Glucuronidase | Hydrolysis of Naphthol AS-BI β-D-glucuronic acid | Coupling of released naphthol with Fast Blue B/BB salt | Colored azo dye |

| α/β-Glucosidase | Hydrolysis of specific naphthyl glucosides | Coupling of released naphthol with this compound | Purple/Reddish azo dye |

| Acetylcholinesterase | Hydrolysis of 1-naphthyl acetate | Coupling of released 1-naphthol with this compound | Purple diazonium dye |

Myelin Visualization Techniques

In neuroscience and neuropathology, the visualization of myelin sheaths is crucial for studying the anatomy of the central nervous system (CNS) and diagnosing demyelinating diseases.

Luxol Fast Blue Staining for Central Nervous System Myelination

Luxol Fast Blue (LFB) is a copper phthalocyanine (B1677752) dye widely recognized as a standard method for staining myelin in the CNS. fishersci.catci-chemical-trading.com The staining mechanism is based on an acid-base reaction where the dye, which is soluble in alcohol, is attracted to the bases present in the phospholipids (B1166683) of the myelin sheath. fishersci.cafishersci.comnih.gov This results in a distinct blue to blue-green staining of the myelinated fibers, allowing for clear differentiation between the white matter (rich in myelin) and the gray matter of the brain and spinal cord. tci-chemical-trading.comnih.gov LFB staining is compatible with various tissue preparations, including formalin-fixed, paraffin-embedded sections. tci-chemical-trading.com

Optimization of Staining Parameters for Myelin Specificity

Achieving optimal and specific myelin staining with Luxol Fast Blue requires careful control of several parameters. The process typically involves an extended staining period, often overnight, at an elevated temperature of around 56-60°C to ensure sufficient dye penetration and binding. fishersci.catci-chemical-trading.comfishersci.com

A critical step in the LFB staining protocol is differentiation. This involves the use of a lithium carbonate solution followed by 70% ethanol (B145695) to remove excess and non-specific staining. tci-chemical-trading.comfishersci.com This step must be carefully monitored to achieve a sharp contrast between the intensely stained blue myelin of the white matter and the unstained or counterstained gray matter. fishersci.com For enhanced visualization of cellular structures, LFB staining is often combined with a counterstain, such as cresyl violet, which stains the Nissl substance in neuronal cell bodies purple, providing excellent contrast with the blue-stained myelin fibers. fishersci.catci-chemical-trading.com

| Parameter | Recommended Condition | Purpose |

| Staining Incubation | Overnight at 56-60°C | Ensures complete dye penetration and binding to myelin phospholipids. |

| Differentiation | Brief immersion in 0.05% lithium carbonate, followed by 70% ethanol | Removes background staining and enhances the specificity for myelin. |

| Counterstaining | Application of Cresyl Violet | Stains neuronal cell bodies (Nissl substance) for anatomical context. |

| Tissue Preparation | Formalin-fixed, paraffin-embedded sections (10-20 µm) | Standard preparation for high-quality histological analysis. |

| Final Clearing | Dehydration through graded alcohols and clearing in xylene | Prepares the stained tissue for mounting and microscopic examination. |

Differentiation Strategies for Enhanced Contrast

In histochemical staining, achieving high contrast is essential for the clear visualization and localization of target molecules. This compound is integral to several strategies designed to enhance this contrast. Rather than acting as a simple stain, it functions as a "coupler," reacting with the products of specific enzymatic or chemical reactions within the tissue to generate a distinct, localized color.

Differentiation, in this context, refers to the multi-step processes that ensure the final colored product is sharp, stable, and specific to the target site. Key strategies include:

Azo Coupling Reactions: The primary mechanism involves an azo coupling reaction. In enzyme histochemistry, for instance, a substrate (e.g., a naphthol derivative) is cleaved by a target enzyme, releasing a naphthol product. This compound then rapidly couples with this naphthol, forming a stable, brightly colored azo dye precipitate precisely at the site of enzyme activity. sci-hub.st This two-step process ensures that the color only develops where the target enzyme is present, providing excellent chemical and spatial differentiation.

Choice of Substrate: The selection of the initial substrate can significantly influence the final color and intensity of the precipitate, allowing for further differentiation. Different naphthol-based substrates, when cleaved and coupled with this compound, can yield varying shades and intensities, enabling researchers to optimize contrast for specific tissues or imaging systems.

Control of Reaction Conditions: Manipulating the pH of the incubation and coupling solutions is a critical differentiation strategy. The rate and specificity of both the enzymatic reaction and the subsequent azo coupling are highly pH-dependent. Fine-tuning the pH ensures maximal color development at the target site while minimizing non-specific background staining.

Detection of Specific Cellular and Tissue Components

This compound is employed to detect a wide array of specific molecules, making it a versatile reagent in cellular and tissue analysis.

Aldehyde Visualization Methods

This compound is a key reagent in methods designed to visualize aldehydes in tissue sections. smolecule.com Aldehydes can be present endogenously or, more commonly, introduced during tissue fixation with agents like paraformaldehyde or glutaraldehyde. fishersci.sewikipedia.org The detection method is typically a two-step process:

Tissue sections are first treated with a hydrazine-containing compound, such as 2-hydroxy-3-naphthoic acid hydrazide. The hydrazine (B178648) group reacts with tissue aldehydes to form a stable hydrazone. stainsfile.com

The sections are then treated with this compound. The diazonium groups of the salt couple with the naphthoic acid moiety of the newly formed hydrazone, producing a highly colored (typically blue-violet) and insoluble azo dye. stainsfile.com

This technique provides a clear and precise localization of aldehydes within the tissue architecture.

Staining of Proteins and Lipids in Biological Tissues

While not a general stain for all proteins and lipids, this compound is instrumental in detecting specific types or modifications of these macromolecules. smolecule.com Its utility lies in its ability to react with specific functional groups or with the products of reactions involving these molecules.

Proteins: The primary application for protein detection is in enzyme histochemistry. Many enzymes are proteins, and this compound is used to visualize their activity. ottokemi.comindiamart.com For example, in assays for esterases or phosphatases, the enzyme cleaves a substrate to release a product that then couples with this compound, thereby localizing the protein's enzymatic function. smolecule.com

Lipids: this compound does not directly stain lipids in the way that lysochrome dyes like Sudan Black B or Oil Red O do. wikipedia.orgdawnscientific.com Instead, it is used to detect the byproducts of lipid peroxidation, which are aldehydes and other carbonyl compounds. researchgate.net This indirect method makes it a valuable tool for studying oxidative damage to lipids rather than for general lipid visualization.

Identification of Enterochromaffin Cells

A classic and important application of this compound is the staining of enterochromaffin cells. ottokemi.comindiamart.comlookchem.com These cells, found primarily in the gastrointestinal tract, synthesize and store serotonin. wikipedia.org The staining mechanism relies on the reaction of this compound with the phenolic hydroxyl group of serotonin. This coupling reaction produces a distinct color at the site of the cells, allowing for their specific identification and localization within the gut epithelium. sci-hub.st

Bacterial Detection in Biological Samples

This compound has been noted for its ability to detect bacteria in biological samples. smolecule.com The mechanism is reported to involve the binding of the dye to specific components within the bacterial cell wall. An advantage of this method is the high resistance of Fast Blue B to enzyme inhibitors, which allows for reliable staining and microscopic visualization of bacteria. smolecule.com

Staining for Free Radical Oxidative Damage

This compound is a cornerstone of a histochemical method for detecting cellular damage caused by free radicals, specifically lipid peroxidation. ottokemi.comindiamart.comlookchem.com Oxidative stress leads to the breakdown of polyunsaturated fatty acids in cell membranes, generating reactive carbonyl compounds, including aldehydes. The detection method is the same as that used for aldehyde visualization:

Carbonyl groups on peroxidized lipids are first reacted with 2-hydroxy-3-naphthoic acid hydrazide.

this compound is then used as a coupling agent to react with the bound hydrazide, producing a stable, colored precipitate at the site of oxidative damage. um.es

This technique allows for the precise microscopic localization of lipid peroxidation within tissues, providing valuable insights into the pathology of diseases associated with oxidative stress. researchgate.net

Summary of Applications

| Application | Target Component/Process | Staining Principle | Resulting Color |

| Aldehyde Visualization | Aldehyde groups | Two-step: Hydrazine reaction followed by azo coupling | Blue-violet |

| Protein/Enzyme Detection | Enzyme activity (e.g., esterase) | Two-step: Enzymatic substrate cleavage followed by azo coupling | Varies (e.g., purple) |

| Lipid Damage Detection | Lipid peroxidation products (aldehydes) | Two-step: Hydrazine reaction followed by azo coupling | Purple/Violet |

| Enterochromaffin Cells | Serotonin | Direct azo coupling with phenol (B47542) group | Varies by protocol |

| Bacterial Detection | Cell wall components | Direct binding | Not specified |

| Oxidative Damage | Carbonyl groups from lipid peroxidation | Two-step: Hydrazine reaction followed by azo coupling | Purple/Violet |

Analytical Chemistry and Bioanalytical Applications

Chromatographic Detection Methods

Fast Blue B Salt is extensively utilized as a derivatization reagent in several chromatographic methods to enable the detection of otherwise colorless compounds.

Thin Layer Chromatography (TLC) as a Spraying Agent and Visualization Reagent

In thin-layer chromatography (TLC), this compound serves as a versatile post-chromatographic spraying agent to visualize and identify separated compounds directly on the TLC plate. emeraldscientific.comsigmaaldrich.comscbt.com The general procedure involves developing the chromatogram, drying it to remove the mobile phase, and then spraying it with a freshly prepared aqueous or acetone-water solution of this compound. sarponggroup.com50megs.com Subsequent spraying with a base, such as sodium hydroxide (B78521) solution, is often required to facilitate the coupling reaction and enhance color development. sarponggroup.com50megs.com

This compound is a widely recognized reagent for the general screening and identification of various classes of compounds separated by TLC. emeraldscientific.comsigmaaldrich.com It is particularly effective for detecting phenolic compounds and amines. sarponggroup.com The reaction mechanism involves the coupling of the diazonium salt with electron-rich aromatic rings (like phenols) or with amines to produce intensely colored azo dyes. sarponggroup.com This colorimetric reaction allows for the visualization of the separated components as distinct spots on the TLC plate. future4200.com For instance, it is used to detect cannabinoids, tanning agents, and phenols, where different cannabinoids produce characteristic colors upon reaction. 50megs.com

| Compound Class | Reagent Composition | Visualization |

| Phenols, Amines | Solution I: 0.5% aqueous this compound. Solution II: 0.1 M Sodium Hydroxide. | Spray with Solution I, then Solution II. sarponggroup.com |

| Cannabinoids, Phenols | 0.5g Fast Blue B in 90ml acetone (B3395972) and 10ml water, followed by 0.1M Sodium Hydroxide. | Purple, orange-red, or violet spots for different cannabinoids. 50megs.com |

The detection of aflatoxins, mycotoxins that contaminate various food sources, is another critical application of this compound in TLC. mpbio.comthomassci.comalibaba.comscbt.comalphachemikaindia.comhimedialabs.comdulynet.com After chromatographic separation of an extract from a sample, the TLC plate is sprayed with the this compound solution, which acts as a chromogenic agent to reveal the presence of aflatoxins. dulynet.com This provides a method for their identification in complex matrices. thomassci.comscbt.comalphachemikaindia.comhimedialabs.com

TLC-bioautography is a powerful technique for screening enzyme inhibitors from complex mixtures like plant extracts, and this compound is a key reagent in many of these assays. nih.govnih.gov This method combines the separation power of TLC with a biological detection system. mdpi.com

The general principle for detecting inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and lipase (B570770) involves the following steps:

The plant extract is separated on a TLC plate. nih.gov

The plate is sprayed with the target enzyme solution and incubated. nih.govnih.gov

The plate is then sprayed with a substrate (e.g., α-naphthyl acetate) and this compound solution. nih.govnih.gov

The enzyme hydrolyzes the substrate to produce a product, such as naphthol, which then couples with this compound to form a colored background (typically purple). nih.govnih.govresearchgate.net Areas on the plate containing compounds that inhibit the enzyme will prevent this reaction, resulting in white or pale spots against the colored background. nih.govnih.govnih.gov This allows for the rapid identification of potential enzyme inhibitors. mdpi.com For example, this method has been successfully used to identify lipase inhibitors from methanolic extracts of Camellia sinensis and Rosmarinus officinalis. nih.gov

| Enzyme | Substrate | Visualization | Result for Inhibition |

| Acetylcholinesterase, Butyrylcholinesterase | 1-Naphthyl Acetate (B1210297) | Purple background from naphthol-Fast Blue B Salt coupling. nih.govnih.gov | White spots. nih.govnih.gov |

| Pancreatic Lipase | α-Naphthyl Acetate | Purple background. nih.govnih.gov | White spots. nih.govnih.gov |

| α- and β-Glucosidase | 2-Naphthyl-α-D-glucoside, 2-Naphthyl-β-D-glucoside | Purple diazo dye from 2-naphthol-Fast Blue B Salt coupling. mdpi.com | White spots. mdpi.com |

Detection of Aflatoxins

Paper Chromatography for Flavonoids, Amines, and Phenols

Similar to its application in TLC, this compound is also employed as a visualization reagent in paper chromatography. sarponggroup.com It is used for the determination of flavonoids, amines, and phenols separated on a paper support. alibaba.comxdbiochems.com A 0.5% aqueous solution of the salt can be used as a color-developing agent to reveal the location of these compounds on the chromatogram. alibaba.comdulynet.com

High-Performance Liquid Chromatography (HPLC) Method Development

This compound has also found a role in the development of High-Performance Liquid Chromatography (HPLC) methods, particularly for the analysis of cannabinoids. ebi.ac.uk One method involves the on-line post-column derivatization of cannabinoids. After separation on a reversed-phase HPLC column, the eluting cannabinoids react with this compound, forming colored derivatives that can be detected by a spectrophotometer at 490 nm. ebi.ac.uk This post-column reaction enhances the sensitivity and specificity of detection for compounds like cannabidiol (B1668261) (CBD) and Δ⁹-tetrahydrocannabinol (THC) in complex biological matrices such as plasma and brain tissue. ebi.ac.uk

More recent advancements have introduced novel HPLC methods using a Bridge Ion Separation Technology (BIST™) B+ column for the analysis of this compound itself. sielc.com This method allows for the effective retention and separation of the multi-charged this compound dye, which is then detected by UV at 320 nm. sielc.com This development is significant for quality control and analytical characterization of the reagent itself. sielc.com

| HPLC Technique | Application | Detection Principle |

| Reversed-Phase HPLC | Quantitation of Cannabidiol (CBD) and Δ⁹-Tetrahydrocannabinol (THC) | Post-column derivatization with this compound; colorimetric detection at 490 nm. ebi.ac.uk |

| BIST™ B+ Column | Analysis of this compound | Retention of the multi-charged dye on a positively-charged anion-exchange column; UV detection at 320 nm. sielc.com |

Mobile Phase Optimization and Gradient Elution Strategies

Colorimetric and Spectrophotometric Quantification

This compound is widely used as a chromogenic reagent in colorimetric and spectrophotometric assays, particularly for the detection and quantification of cannabinoids. researchgate.netnih.govresearchgate.net

The reaction of this compound with cannabinoids produces distinctly colored derivatives, forming the basis for a rapid and simple method for their quantification. researchgate.netnih.gov This colorimetric test is a principal screening method used by forensic bodies for the presumptive identification of cannabinoids. researchgate.netresearchgate.net The intensity of the developed color is proportional to the amount of cannabinoids present, allowing for their estimation using spectrophotometry. nih.gov

The reaction between this compound and cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (B1662348) (CBN) is an azo coupling reaction. researchgate.netnih.gov This reaction occurs under alkaline conditions. researchgate.net The first step involves an acid-base reaction where the phenolic hydroxyl group present in the cannabinoid molecule reacts with a base, such as sodium hydroxide, to form a phenolate (B1203915) ion. researchgate.net This electron-rich phenolate ion then attacks the diazonium group of the this compound molecule. researchgate.net

This coupling results in the formation of a stable and colored azo dye. smolecule.com The different cannabinoids produce distinct colors upon reaction with this compound, which can aid in their differentiation. For instance, THC typically produces a red or scarlet color, CBD an orange color, and CBN a purple or violet color. google.comnih.govfip.org

The formation of the azo dye in the reaction between this compound and cannabinoids creates a new, extended chromophore. smolecule.com This extended system of conjugated double bonds is responsible for the absorption of light in the visible region of the electromagnetic spectrum, leading to the observed color. smolecule.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the resulting colored solution. The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) of the formed chromophore. nih.gov For example, a method for the rapid estimation of total cannabinoid content measures the absorbance at 500 nm. nih.gov The absorbance value is directly proportional to the concentration of the cannabinoid-azo dye complex, and therefore to the concentration of the cannabinoid in the sample. nih.gov Studies have reported absorption maxima for the Fast Blue B-THC complex at around 489 nm and for the Fast Blue B-CBD complex at approximately 470 nm. bu.edu

Cannabinoid Detection and Quantification

Forensic Applications and On-site Testing Methodologies

This compound is a well-established reagent in forensic science, particularly for the presumptive identification of cannabinoids in suspected marijuana samples. researchgate.netresearchgate.netfip.orgajrconline.org The test relies on the coupling reaction between the diazonium salt and phenolic compounds present in Cannabis sativa L., such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN). researchgate.netresearchgate.net This reaction, which occurs under basic conditions, produces a distinct color change, typically to a reddish or purple-red hue, indicating the potential presence of cannabinoids. researchgate.netfip.orgajrconline.org

The this compound test is frequently employed as a field test by law enforcement agencies due to its simplicity, rapidity, and the immediate color response it provides. google.comresearchgate.net It can be performed directly on plant material, hashish, or hash oil. fip.orgajrconline.org The methodology often involves adding petroleum ether to the sample, followed by the this compound reagent and a 10% aqueous solution of sodium bicarbonate. ajrconline.orgdrugsandalcohol.ie The development of a characteristic color in the solvent layer is considered a positive result. researchgate.netajrconline.org For enhanced specificity in forensic settings, a biphasic test using a chloroform (B151607) layer is often preferred, where a reddish color in the lower chloroform phase indicates the presence of cannabinoids. researchgate.net

Recent advancements have focused on miniaturizing this colorimetric test for on-site applications. Paper-based microfluidic devices impregnated with Fast Blue B reagent have been developed for the rapid detection of marijuana. researchgate.net Furthermore, research has explored the use of Fast Blue B in developing latent fingerprints contaminated with cannabis constituents, offering a potential link between drug handling and the fingerprint itself. researchgate.net

Selectivity Studies and Mitigation of Interferences from Other Plant Compounds

While the this compound test is a valuable screening tool, its selectivity is a critical consideration in forensic analysis. The reaction is not entirely specific to cannabinoids, as the diazonium group can couple with other phenolic compounds present in different plant species. researchgate.netufg.br This can potentially lead to false-positive results.

To address this, selectivity studies have been conducted to evaluate the reaction of this compound with extracts from various plants. For instance, studies have investigated potential interferences from species like Jacaranda decurrens Cham and Paullinia cupana Kunth. researchgate.netufg.br The results of these studies are crucial for understanding the limitations of the test and for interpreting results accurately in a forensic context.

Differentiation between hemp (low THC) and marijuana (high THC) is another area of focus. Research has shown that Fast Blue B forms different colored chromophores with THC (red) and CBD (orange), which can be used to distinguish between the two. researchgate.netnih.gov However, visually distinguishing these colors can be challenging. nih.gov To improve the reliability of this differentiation, methods combining the colorimetric test with techniques like UV-Vis spectroscopy and computational modeling of the absorbance spectra have been explored. researchgate.net Thin-layer chromatography (TLC) is also commonly used in conjunction with Fast Blue B as a visualizing reagent to separate different cannabinoids before color development, thereby increasing the specificity of the identification. researchgate.netajrconline.org

Total Phenolic Content (TPC) Assays in Natural Products

This compound has emerged as a valuable reagent for the determination of total phenolic content (TPC) in various natural products, including fruits, beverages, and grains. nih.govresearchgate.netusda.gov This application provides an alternative to the more traditional Folin-Ciocalteu (F-C) assay. nih.govresearchgate.net

Azo Coupling Reaction with Reactive Phenolic Hydroxyl Groups

The basis of the Fast Blue B assay for TPC is the azo coupling reaction. nih.govresearchgate.net In an alkaline environment, the electrophilic diazonium group (-N₂⁺) of the this compound specifically couples with aromatic rings that contain reactive hydroxyl (-OH) groups, characteristic of phenolic compounds. nih.govresearchgate.net This reaction results in the formation of stable azo complexes, which are colored and can be quantified spectrophotometrically, typically at a wavelength of 420 nm. nih.govresearchgate.net The intensity of the color produced is directly proportional to the concentration of phenolic compounds in the sample.

Method Optimization for Microplate Analysis

To enhance the throughput and reduce the consumption of reagents and samples, the Fast Blue B assay has been optimized for a microplate format. nih.govnih.gov This miniaturized protocol involves optimizing several parameters, including the type and concentration of the base used to create the alkaline conditions and the incubation time. Studies have shown that using potassium hydroxide (KOH) as the base and an incubation period of 120 minutes can yield reliable and reproducible results. nih.gov The development of a standard operating procedure for microplate analysis makes the Fast Blue B assay a more efficient tool for large-scale screening of TPC in various samples. nih.govnih.gov Research has also explored the use of response surface methodology to optimize reaction conditions, such as reaction time and reagent volume, for specific matrices like rice. scielo.brresearchgate.net

Comparative Analysis with Folin-Ciocalteu Assay

The Fast Blue B assay offers several advantages over the traditional Folin-Ciocalteu (F-C) method for determining TPC. The F-C assay is based on a redox reaction and is known to be susceptible to interference from non-phenolic reducing substances such as sugars (like fructose (B13574) and glucose), ascorbic acid (vitamin C), and some amino acids. nih.govashs.orgmdpi.comresearchgate.net This can lead to an overestimation of the true phenolic content. mdpi.com

In contrast, the Fast Blue B assay is based on a more specific coupling reaction with phenolic hydroxyl groups and is generally not affected by the presence of sugars and ascorbic acid. nih.govashs.org Comparative studies have demonstrated that for many food and beverage samples, the Fast Blue B method yields higher TPC values than the F-C method, suggesting that the F-C assay may underestimate the phenolic content in these matrices. researchgate.netusda.govresearchgate.net For instance, in an analysis of strawberry extracts, the Fast Blue B assay reported an average 2.9-fold greater concentration of total phenolics compared to the F-C assay. researchgate.net However, it is important to note that the Fast Blue B assay can be subject to interference from other compounds, such as tyrosine, in certain matrices like legumes and nuts, which may necessitate a sample clean-up step like solid-phase extraction (SPE). rsc.org

Below is a table summarizing the comparative findings between the Fast Blue B and Folin-Ciocalteu assays for Total Phenolic Content in various samples.

| Sample Matrix | Observation | Reference |

| Beverages & Grains | Fast Blue BB to Folin-Ciocalteu ratios of total phenolics were between 1.7 and 6.6. | researchgate.net |

| Flaxseed & some Juices | Fast Blue BB to Folin-Ciocalteu ratios of total phenolics were less than 1. | researchgate.net |

| Strawberry | Fast Blue BB assay reported an average 2.9-fold greater concentration of total phenolics. | researchgate.net |

| Blueberry | On average, the total phenolic content measured by FBBB was 5.2 times higher than the F-C value. | ashs.org |

| Legumes & Nuts | Folin-Ciocalteu showed interferences from reducing sugars and enediols, while FBBB showed interference from tyrosine. | rsc.org |

Semiquantification of Alkylresorcinols in Rye

This compound is also utilized for the semiquantification of alkylresorcinols in rye (Secale cereale L.) and wheat grains. medchemexpress.comchemsrc.comresearchgate.net Alkylresorcinols are phenolic lipids found in the outer layers of these grains. The method is based on a colorimetric reaction where the diazonium salt couples with the alkylresorcinols. medchemexpress.comresearchgate.net

This specific application involves the coupling of alkylresorcinols with diazotized Fast Blue B in an acidified propanol (B110389) medium. researchgate.net The resulting colored product can be measured to determine the concentration of alkylresorcinols. The method is reported to be highly specific for 5-n-alkyl derivatives of resorcinol. researchgate.net In the presence of acetone, this reaction produces a colored precipitate. medchemexpress.comchemsrc.combioscience.co.ukmedchemexpress.com This technique provides a simple and precise micromethod for determining the alkylresorcinol content in cereal grains. researchgate.net

Applications in Diagnostic Assays for Enzyme Deficiencies or Abnormalities

This compound is a stabilized diazonium salt integral to various histochemical and cytochemical diagnostic assays. chemimpex.com Its primary function in this context is as a coupling agent that reacts with the products of specific enzymatic reactions to form a distinctly colored, insoluble azo dye. This precipitation allows for the precise visualization and localization of enzyme activity within tissue sections or for the quantification of enzyme activity in biochemical assays. glentham.com The general principle involves an enzyme acting upon a specific substrate, typically a naphthyl derivative, to liberate a naphthol compound. This compound then couples with this naphthol product, generating a visible color at the site of the enzymatic activity. himedialabs.comquizlet.com

This chromogenic property is harnessed for the detection of various enzyme activities, which can be indicative of certain pathologies, including enzyme deficiencies or abnormalities.

Detection of Hydrolytic Enzymes

This compound is widely employed in assays for various hydrolytic enzymes. The intensity of the resulting color can provide semi-quantitative information about the level of enzyme activity, aiding in the diagnosis of several conditions.

Acid Phosphatase: Assays for acid phosphatase are diagnostically significant as abnormally high levels of this enzyme may be indicative of conditions like prostate cancer or other diseases. glentham.com The diagnostic test involves the hydrolysis of a substrate, such as 1-Naphthyl phosphate (B84403), by acid phosphatase. analisisavanzados.com This reaction releases 1-naphthol (B170400), which subsequently reacts with this compound to form a colored precipitate, allowing for the detection and localization of the enzyme. glentham.comanalisisavanzados.com

Esterases (including Acetylcholinesterase): this compound is used to determine the activity of various esterases. alkalisci.com For instance, it is used in assays for acetylcholinesterase (AChE), an enzyme critical to nervous system function. himedialabs.comglentham.com In this assay, a substrate like β-naphthyl acetate is hydrolyzed by AChE to produce naphthol. researchgate.net The liberated naphthol couples with this compound, yielding a purple diazonium dye. himedialabs.comresearchgate.net This method can be adapted for thin-layer chromatography (TLC) bioautography to screen for AChE inhibitors, where the absence of color indicates enzyme inhibition. glentham.commdpi.com Such assays are relevant in research for neurodegenerative conditions like Alzheimer's disease. researchgate.net

Lipase: The determination of lipase activity is another application of this compound in diagnostics. alkalisci.comemeraldscientific.com Similar to other hydrolase assays, the principle involves the enzymatic cleavage of a naphthyl-based ester substrate and the subsequent coupling of the liberated naphthol with this compound to produce a measurable colored product. mdpi.com

Aminopeptidases: In specialized diagnostic contexts, such as the investigation of hypertensive complications in pregnancy (pre-eclampsia), this compound is used as the azo-coupling agent to detect placental aminopeptidase (B13392206) A activity in tissue sections. nih.gov In one study, enhanced enzyme activity, visualized with this compound, in the villous trophoblast was significantly associated with an increased likelihood of pre-eclampsia. nih.gov

The following table summarizes the application of this compound in key diagnostic enzyme assays:

| Enzyme Assayed | Substrate Example | Principle of Detection | Diagnostic Relevance | Citations |

|---|---|---|---|---|

| Acid Phosphatase | 1-Naphthyl phosphate | Catalyzes hydrolysis of the substrate to 1-naphthol, which couples with this compound to form a colored precipitate. | Detection of abnormally high levels may indicate conditions like prostate cancer. | glentham.comanalisisavanzados.com |

| Acetylcholinesterase (AChE) | β-Naphthyl acetate | AChE hydrolyzes the substrate to β-naphthol, which reacts with this compound to produce a purple-colored product. | Assessing AChE activity is relevant in neurodegenerative disorder research. | himedialabs.comglentham.comresearchgate.net |

| Lipase / Non-specific Esterase | α-Naphthyl acetate | The enzyme hydrolyzes the ester substrate to release α-naphthol, which forms a colored azo dye with this compound. | General determination of enzyme activity for diagnostic and research purposes. | mdpi.comemeraldscientific.com |

| Angiotensinase A | L-α-Glutamyl-4-methoxy-2-naphthylamide | The enzyme cleaves the substrate, and the product is coupled with this compound for visualization. | Increased activity in placental tissue is associated with a higher likelihood of pre-eclampsia. | nih.gov |

Advanced Research Directions and Methodological Innovations

Derivatization Strategies for Enhanced Selectivity and Sensitivity

Derivatization is a key strategy to improve the performance of Fast Blue B Salt in analytical assays. This involves chemically modifying the target analyte or the reagent itself to enhance detection selectivity and sensitivity.

In the analysis of cannabinoids, this compound reacts with phenolic hydroxyl groups under alkaline conditions to form colored azo dyes. smolecule.com This reaction forms the basis of a colorimetric assay for estimating total cannabinoid content. Research has shown that derivatization with agents like this compound can lead to the formation of stable, colored derivatives, which are crucial for quantification. smolecule.com

The sensitivity and specificity of diazonium salts can be influenced by their chemical structure. For instance, Fast Blue RR salt, a variant, has been shown to detect alkaline phosphatase activity at lower thresholds compared to this compound in certain assays. Furthermore, the derivatization of Fast Blue RR with siloxane has enabled the selective detection of infection biomarkers, a feature not observed with Fast Blue B. These examples highlight how structural modifications and derivatization can be tailored for specific analytical challenges.

A summary of derivatization approaches is presented in the table below.

| Derivatization Approach | Target Analyte/Application | Key Enhancement | Reference |

| Azo Coupling | Cannabinoids, Phenolic Compounds | Formation of stable, colored derivatives for colorimetric quantification. | smolecule.com |

| Siloxane Derivatization | Infection Biomarkers (with Fast Blue RR) | Enhanced selectivity for specific biomarkers. |

Integration with Novel Analytical Platforms

The integration of this compound with modern analytical platforms is expanding its utility, particularly for on-site and rapid testing.

Paper-based microfluidic devices (µPADs) have emerged as a cost-effective and portable solution for field-based diagnostics. researchgate.net These devices utilize patterned paper to create microfluidic channels for performing chemical assays. researchgate.net Fast Blue B reagent has been successfully incorporated into µPADs for the on-site detection of marijuana. researchgate.netcapes.gov.br In this application, the device facilitates the colorimetric reaction between Fast Blue B and cannabinoids, providing a rapid and convenient screening tool for law enforcement. researchgate.net The use of µPADs offers several advantages, including low cost, disposability, and the ability to perform multiplexed analyses without the need for external pumps. researchgate.netresearchgate.net

Immobilizing this compound onto solid supports offers significant advantages for assay development, including increased stability and reusability. Researchers have successfully immobilized Fast Blue B (FBB) into polydimethylsiloxane (B3030410) (PDMS) for the colorimetric estimation of total cannabinoid content. nih.gov This approach simplifies the experimental protocol and can lead to improved selectivity. nih.gov The immobilized reagent diffuses from the PDMS device under basic conditions to react with the sample, producing a colored solution. nih.gov This method provides a more stable alternative to using FBB solutions, which have limited stability. nih.gov

Paper-Based Microfluidic Devices for On-site Detection

Computational Modeling and Spectroscopic Insights into Reaction Products

A deeper understanding of the reaction between this compound and target analytes is being achieved through computational modeling and advanced spectroscopic techniques. In the context of cannabinoid detection, computational modeling of the absorbance spectra has provided valuable insights into the formation of the reaction product between ∆9-tetrahydrocannabinol (THC) and Fast Blue B reagent. researchgate.netresearchgate.net Furthermore, techniques such as electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI(+)FT-ICR MS) have been employed to identify the products of the colorimetric test, leading to the proposal of a chemical structure for the reaction product. researchgate.net

Studies on this compound Stability in Research Assays and under Various Conditions

The stability of this compound is a critical factor for its reliable application in research. While generally stable under normal conditions, its stability can be affected by factors such as light, moisture, and the presence of incompatible materials. vulcanchem.comscbt.com Many diazonium salts are known to be unstable in their solid state. scbt.com Studies have shown that solutions of Fast Blue B reagent have limited stability. nih.gov To address this, immobilization of the reagent onto polymeric matrices like PDMS has been explored, which can offer longer stability compared to solutions. nih.gov However, even these immobilized forms can be sensitive to humidity and light, likely due to oxidation processes. udc.es Proper storage in cool, dry, and dark conditions is recommended to maintain its integrity. scbt.com

Comparative Studies of this compound Variants and Other Diazonium Salts in Specific Research Applications

Comparative studies are essential for selecting the most appropriate diazonium salt for a specific application. Research has compared this compound with its variants and other diazonium compounds in various contexts.

For instance, in the detection of cannabinoids, Fast Blue BB salt has demonstrated higher selectivity than this compound. researchgate.net In the context of enzyme histochemistry, Fast Blue RR salt has been shown to have higher sensitivity in detecting alkaline phosphatase activity compared to Fast Blue BB salt in certain antioxidant assays.

The choice of diazonium salt can also depend on the desired outcome of the reaction. For example, in acetylcholinesterase activity assays, Fast Blue B is used to react with 1-naphthol (B170400) (produced from the enzymatic conversion of 1-naphthyl acetate) to form a purple-colored dye. himedialabs.com Other diazonium salts, such as Fast Corinth V, have also been utilized in paper-based devices for the quantification of total phyto-cannabinoids. nih.gov

A comparative overview is provided in the table below.

| Diazonium Salt | Compared To | Application | Key Finding | Reference |

| This compound | Fast Blue BB Salt | Cannabinoid detection | Fast Blue BB salt showed higher selectivity. | researchgate.net |

| This compound | Fast Corinth V Salt | Phyto-cannabinoid quantification on paper-based devices | Both are effective, with Fast Corinth V also being a recommended reagent by UNODC. | nih.gov |

| Fast Blue BB Salt | Fast Blue RR Salt | Enzyme assays | Fast Blue RR showed higher sensitivity for alkaline phosphatase in specific assays. |

Safety Considerations and Laboratory Best Practices in Research

Hazard Identification and Risk Assessment in Laboratory Settings

Fast Blue B Salt, also known as o-Dianisidine bis(diazotized) zinc double salt, is classified as a hazardous substance. hurstscientific.com.au According to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS), it is categorized as Carcinogenicity Category 1B and Acute Toxicity (Oral) Category 4. hurstscientific.com.aucdhfinechemical.com This classification indicates that the substance is harmful if swallowed and is presumed to have carcinogenic potential for humans. hurstscientific.com.aucdhfinechemical.com The signal word associated with this compound is "Danger". hurstscientific.com.auglentham.com

A thorough risk assessment is imperative before commencing any research involving this compound. This involves evaluating the potential routes of exposure, which include inhalation of dust, skin contact, eye contact, and ingestion. scbt.comchemtel.net Although generally not considered irritating to the skin, prolonged or repeated contact should be avoided. hurstscientific.com.au The primary health hazard is its carcinogenicity. hurstscientific.com.aucdhfinechemical.com Additionally, many diazonium salts, including the zinc chloride double salt of Fast Blue B, can be unstable in their solid state and may be sensitive to friction, shock, heat, and radiation, potentially leading to explosive decomposition. scbt.com

GHS Hazard Statements for this compound:

H302: Harmful if swallowed. hurstscientific.com.audcfinechemicals.com

H350: May cause cancer. hurstscientific.com.aucdhfinechemical.comglentham.comdcfinechemicals.com

GHS Precautionary Statements for this compound:

P201: Obtain special instructions before use. hurstscientific.com.aucdhfinechemical.com

P202: Do not handle until all safety precautions have been read and understood. hurstscientific.com.audcfinechemicals.com

P264: Wash thoroughly after handling. hurstscientific.com.audcfinechemicals.com

P270: Do not eat, drink or smoke when using this product. hurstscientific.com.audcfinechemicals.com

P280: Wear protective gloves/protective clothing/eye protection/face protection. hurstscientific.com.au

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. hurstscientific.com.au

P308+P313: IF exposed or concerned: Get medical advice/attention. hurstscientific.com.aucdhfinechemical.comglentham.com

P405: Store locked up. hurstscientific.com.audcfinechemicals.com

P501: Dispose of contents/container to an approved waste disposal plant. hurstscientific.com.au

Personal Protective Equipment (PPE) Protocols for Research Personnel

To mitigate the risks associated with handling this compound, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory. scbt.comchemtel.net

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required to protect against dust particles and potential splashes. hurstscientific.com.auchemtel.netcdhfinechemical.com

Skin Protection:

Gloves: Chemical-resistant gloves, tested according to EN 374, must be worn. carlroth.com It is crucial to inspect gloves prior to use and to employ the proper glove removal technique to avoid skin contact. chemtel.net Contaminated gloves should be disposed of in accordance with laboratory and institutional guidelines. chemtel.netoxfordlabchem.com

Protective Clothing: A complete suit protecting against chemicals or impervious clothing is necessary. cdhfinechemical.comoxfordlabchem.com The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace. cdhfinechemical.comoxfordlabchem.com

Respiratory Protection: In workplaces where dust formation is possible and engineering controls such as exhaust ventilation are not sufficient, a NIOSH-approved or EN 149-compliant respirator should be used. hurstscientific.com.au For instance, a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges are recommended. cdhfinechemical.com

Safe Handling and Storage Guidelines for Maintaining Research Integrity

Proper handling and storage are critical for both personnel safety and maintaining the chemical integrity of this compound.

Handling:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. cdhfinechemical.comscbt.com

Avoid the formation of dust and aerosols. cdhfinechemical.comchemtel.net

Personnel should avoid all personal contact with the substance, including inhalation and contact with skin and eyes. scbt.comchemtel.net

Do not eat, drink, or smoke in areas where the chemical is handled. scbt.com

Hands should be washed thoroughly with soap and water after handling. scbt.com

Contaminated work clothing should be laundered separately before reuse. scbt.com

Storage:

this compound should be stored in a cool, dry, and well-ventilated area. cdhfinechemical.comscbt.com The recommended storage temperature is between 2°C and 8°C. hurstscientific.com.auchemtel.net

It should be protected from light, as it is a light-sensitive compound that darkens upon exposure. scbt.com

Containers must be kept tightly sealed to prevent moisture absorption and contamination. hurstscientific.com.aucdhfinechemical.com

Store away from incompatible materials, particularly strong oxidizing agents, as violent reactions can occur. cdhfinechemical.comcarlroth.com

Containers should be clearly labeled and checked regularly for leaks or physical damage. scbt.com

Emergency Procedures and Spill Management in Laboratories

In the event of an emergency, established procedures must be followed swiftly and efficiently.

First-Aid Measures:

If Inhaled: The individual should be moved to fresh air immediately. If breathing has stopped, artificial respiration should be administered. Medical attention is required. hurstscientific.com.aucdhfinechemical.com

In Case of Skin Contact: While generally not an irritant, it is recommended to wash the affected area with soap and plenty of water. hurstscientific.com.aucdhfinechemical.com Contaminated clothing should be removed. carlroth.com

In Case of Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes. Medical attention should be sought. hurstscientific.com.au

If Swallowed: Do NOT induce vomiting. The mouth should be rinsed with water, and immediate medical attention is necessary. hurstscientific.com.au

General Advice: In any case of exposure or if feeling unwell, seek medical advice and show the safety data sheet to the attending physician. cdhfinechemical.com

Spill Management:

Minor Spills:

Clean up spills immediately, avoiding dust generation. scbt.com

Wear appropriate PPE, including a dust respirator. scbt.com

Use dry clean-up procedures such as vacuuming (with a HEPA-filtered, explosion-proof vacuum) or sweeping. scbt.com

The collected material can be dampened with water to prevent dusting before being placed in a suitable, sealed container for disposal. scbt.com

Major Spills:

Evacuate the area and alert emergency responders. scbt.com

Control personal contact by wearing appropriate protective clothing. scbt.com

Prevent the spillage from entering drains or water courses. scbt.com

Recover the product where possible using dry clean-up methods and place it in sealed containers for disposal. scbt.com

The spill area should be washed down with large amounts of water, and runoff should be prevented from entering drains. scbt.com

Waste Management and Environmentally Responsible Disposal in Research Contexts